Didemethyl Curcumin

Overview

Description

Didemethylcurcumin is a synthetic polyphenolic compound derived from curcumin, the active ingredient in turmeric. It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities . Didemethylcurcumin has been studied for its ability to modulate proteasome activity and enhance androgen receptor degradation .

Mechanism of Action

Target of Action

Didemethyl Curcumin, similar to its parent compound Curcumin, has a wide range of molecular targets. It interacts with several key elements in cellular signal transduction pathways related to growth, differentiation, and malignant transformation . It inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 . It also modulates chemokines and chemokine receptors .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular functions. It suppresses the activity of COX-2, lipoxygenase (LOX), inflammasome, and inducible nitric oxide synthase (iNOS) . It also inhibits protein kinases and the activation of c-Jun/AP-1 . These interactions result in the modulation of various cellular processes, including inflammation and cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit pathways like the PI3K-Akt signaling pathway, MAPK signaling pathway, EGFR tyrosine kinase inhibitor resistance, and IL-17 signaling pathway . It also influences the dynamics of focal adhesions and cell migration .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. It has been found that curcumin and its derivatives have good pharmacokinetic properties . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has anti-inflammatory effects mediated by downregulation in the activity of COX-2, LOX, inflammasome, and iNOS . It also inhibits cell proliferation and induces apoptosis . Furthermore, it has been shown to regulate the dynamics of focal adhesions and influence cell migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of unique delivery systems, chemical derivatives, and chemical analogs can improve its pharmacological obstacles, optimizing its conditions as a chemopreventive and chemotherapeutic agent . Moreover, the preparation of curcumin Pickering emulsions stabilized by various nanoparticles can enhance its bioaccessibility during metabolism .

Biochemical Analysis

Biochemical Properties

Didemethyl Curcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate the activity of enzymes such as proteasome, which plays a crucial role in protein degradation . The nature of these interactions is complex and involves changes at the molecular level that can influence biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to modulate proteasome activity in a biphasic manner, increasing proteasome activity at nanomolar concentrations but inhibiting it at micromolar concentrations .

Molecular Mechanism

The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with the 20S proteasome catalytic subunit .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that curcumin, from which this compound is derived, has good photostability in the dark but shows significant photodegradation rates in both red and blue light . This suggests that this compound may also exhibit similar temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, curcumin has been shown to have significant positive effects on cognitive performance in animal models of Alzheimer’s disease

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, curcumin has been found to regulate the metabolism of valine, leucine, and phenylalanine, and the synthesis and degradation of ketone bodies .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation . For example, curcumin, from which this compound is derived, has been found to be transported into intestinal cells when administered as a native or micellar formulation .

Subcellular Localization

It is likely that this compound, like curcumin, may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didemethylcurcumin can be synthesized from curcumin through a series of chemical reactions. The synthesis involves the removal of methyl groups from curcumin to produce didemethylcurcumin. One common method includes the use of demethylation agents such as boron tribromide (BBr3) under controlled conditions .

Industrial Production Methods: Industrial production of didemethylcurcumin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Didemethylcurcumin undergoes various chemical reactions, including:

Oxidation: Didemethylcurcumin can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form tetrahydro derivatives.

Substitution: Didemethylcurcumin can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

- Quinone derivatives from oxidation.

- Tetrahydro derivatives from reduction.

- Various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Didemethylcurcumin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the chemical behavior of curcuminoids and their derivatives.

Medicine: Explored for its anti-inflammatory, antioxidant, and anti-cancer properties.

Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.

Comparison with Similar Compounds

Didemethylcurcumin is compared with other curcuminoids such as:

Curcumin: The parent compound, known for its broad spectrum of biological activities.

Demethoxycurcumin: A curcuminoid with one less methoxy group, exhibiting similar but slightly different biological activities.

Bis-demethoxycurcumin: A curcuminoid with two less methoxy groups, showing distinct pharmacological properties.

Uniqueness: Didemethylcurcumin is unique due to its specific ability to modulate proteasome activity and enhance androgen receptor degradation, making it a valuable compound in cancer research .

Biological Activity

Didemethyl curcumin (CUIII), a synthetic derivative of curcumin, has garnered attention for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is characterized by the absence of two methoxy groups present in curcumin, which affects its binding affinity and biological activity. The compound retains significant antioxidant and anti-inflammatory properties, similar to those of curcumin. Its structure allows it to interact with various biomolecules, modulating multiple cellular signaling pathways.

Key Mechanisms

- Proteasome Modulation : this compound has been shown to modulate proteasome activity in a biphasic manner. At nanomolar concentrations, it enhances proteasome function, while at micromolar concentrations, it inhibits proteasome activity. This dual action suggests potential therapeutic applications in cancer and neurodegenerative diseases where proteasome dysfunction is implicated .

- Antioxidant Activity : The compound exhibits significant antioxidant capabilities due to its chemical structure, which includes carbon-carbon double bonds and a β-diketo group. This allows this compound to scavenge free radicals effectively .

Anti-Cancer Effects

This compound has demonstrated promising anti-cancer properties through various studies:

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro studies have shown that it affects signaling pathways involved in tumor growth .

- Synergistic Effects with Chemotherapy : In clinical trials involving patients with oral leukoplakia and multiple myeloma, this compound was used alongside standard chemotherapy regimens. Results indicated improved treatment outcomes, including enhanced remission rates and reduced side effects from chemotherapy .

Neuroprotective Properties

This compound's ability to modulate proteasome activity may also contribute to its neuroprotective effects:

- Protection Against Neurodegeneration : Studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparative Analysis of Curcumin and this compound

| Property | Curcumin | This compound (CUIII) |

|---|---|---|

| Molecular Structure | Contains two methoxy groups | Lacks two methoxy groups |

| Proteasome Activity Modulation | Increases at low doses; inhibits at high doses | Similar biphasic modulation |

| Antioxidant Activity | Strong antioxidant effects | Comparable antioxidant effects |

| Anti-Cancer Efficacy | Broad spectrum | Effective in specific cancers |

| Neuroprotective Potential | Significant | Promising |

Case Studies

- Oral Leukoplakia Trial : A study involving 223 patients showed that those receiving this compound alongside standard treatment had statistically significant improvements in clinical response compared to the placebo group .

- Multiple Myeloma Study : In a trial with 33 patients, those treated with this compound experienced a 75% increase in overall remission rates when combined with melphalan and prednisone compared to the control group .

Properties

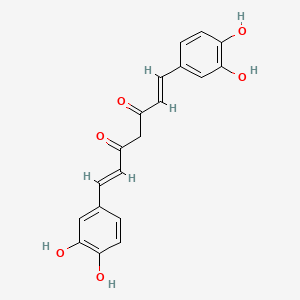

IUPAC Name |

(1E,6E)-1,7-bis(3,4-dihydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h1-10,22-25H,11H2/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFGQVZAISEIPG-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873735 | |

| Record name | Di-O-demethylcurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60831-46-1 | |

| Record name | Bis(3,4-dihydroxy-trans-cinnamoyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060831461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-O-demethylcurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,4-Dihydroxy-trans-cinnamoyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WSK3JJL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.